molecular formula C13H28N4O4 B1253021 Istamycin AP

Istamycin AP

Cat. No. B1253021
M. Wt: 304.39 g/mol
InChI Key: CPVYVUXPFHPEFB-LJKYVLQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Istamycin AP is an amino sugar.

Scientific Research Applications

Immunosuppressive Therapy in Aplastic Anemia

Istamycin AP, through its active component rapamycin, is utilized in immunosuppressive therapy (IST) for aplastic anemia (AA). Rapamycin, as an mTOR inhibitor, has shown effectiveness in immunosuppression by inhibiting cytotoxic T lymphocyte activation, regulating T helper lymphocyte differentiation, promoting regulatory T lymphocyte proliferation, and inhibiting dendritic cell maturation and mobilization. This highlights rapamycin's potential in treating AA and opens avenues for further research in therapeutic strategies for this condition (Sun, 2018).

Antibiotic Production in Microbial Ecology

In the field of microbial ecology, research has shown that the marine bacterium Streptomyces tenjimariensis produces istamycin A and B under specific laboratory conditions. These compounds, including istamycin AP, presumably play an ecological role in natural environments. Studies involving marine microbial competition experiments indicated that certain bacterial species can induce istamycin production in S. tenjimariensis, suggesting that marine bacterial metabolites like istamycin serve a role in countering competitive species (Slattery, Rajbhandari, & Wesson, 2001).

Cancer Research and mTOR Inhibition

Istamycin AP's active component, rapamycin, plays a significant role in cancer research due to its function as an mTOR inhibitor. Research indicates that rapamycin impairs the assembly of mTORC2, a key regulator of cell survival, and reduces the levels of mTORC2 in many cell types. This mechanism suggests that rapamycin can be used to inhibit Akt/PKB signaling in certain cell types, providing a new perspective on its application in cancer therapy (Sarbassov et al., 2006).

Immunological Research

Rapamycin, a key component of istamycin AP, has been shown to selectively expand CD4+CD25+FoxP3+ regulatory T cells in vitro. These expanded cells can suppress the proliferation of syngeneic T cells and prevent allograft rejection in vivo. This discovery opens up new possibilities for using rapamycin in immunological research and therapy, particularly in conditions related to T-cell-mediated diseases (Battaglia, Stabilini, & Roncarolo, 2005).

properties

Product Name

Istamycin AP

Molecular Formula

C13H28N4O4

Molecular Weight

304.39 g/mol

IUPAC Name

(1R,2S,3R,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-(methylamino)cyclohexane-1,3-diol

InChI

InChI=1S/C13H28N4O4/c1-17-10-9(18)4-8(16)12(11(10)19)21-13-7(15)3-2-6(5-14)20-13/h6-13,17-19H,2-5,14-16H2,1H3/t6-,7+,8-,9+,10-,11+,12+,13+/m0/s1

InChI Key

CPVYVUXPFHPEFB-LJKYVLQWSA-N

Isomeric SMILES

CN[C@H]1[C@@H](C[C@@H]([C@H]([C@@H]1O)O[C@@H]2[C@@H](CC[C@H](O2)CN)N)N)O

Canonical SMILES

CNC1C(CC(C(C1O)OC2C(CCC(O2)CN)N)N)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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